molecular formula C17H23ClN4O3 B2821796 (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331234-91-3

(2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2821796
CAS No.: 1331234-91-3
M. Wt: 366.85
InChI Key: OGKCJXKVZMROHU-UHFFFAOYSA-N
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Description

“(2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a chemical compound . It is part of a class of compounds that contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, a piperazine ring, and a methanone group attached to a phenyl ring with two methoxy groups . The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Methimazole in Melanin Production and Depigmentation

A study by Kasraee et al. (2005) revealed that methimazole, a compound structurally related to imidazoles, can significantly reduce melanin production in cultured B16 melanocytes and cause cutaneous depigmentation in brown guinea pig skin. This finding suggests the potential application of similar imidazole derivatives in treating hyperpigmentation disorders (Kasraee et al., 2005).

Antifungal Activity of Imidazole Derivatives

The antifungal efficacy of sertaconazole, an imidazole derivative, was demonstrated in a clinical trial by Nasarre et al. (1992) for treating Pityriasis versicolor, a skin condition caused by yeast. All patients in the study were cured, highlighting the imidazole ring's role in developing effective topical antifungal therapies (Nasarre et al., 1992).

Imidazole Fungicides and Human Exposure

Research by Chen et al. (2013) on prochloraz, an imidazole fungicide, underscores the relevance of studying such compounds' acute toxicity. Although the focus was on fungicide exposure, the study provides a foundation for understanding the safety profiles of related imidazole compounds (Chen et al., 2013).

Receptor Occupancy by Imidazole Derivatives

The study by Li et al. (2003) on DMP696, a nonpeptide corticotropin-releasing factor 1 antagonist with an imidazole component, illustrates the potential of such compounds in modulating receptor occupancy in the brain, correlating with anxiolytic efficacy. This highlights imidazole derivatives' potential applications in treating anxiety and mood disorders (Li et al., 2003).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in the development of new drugs .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)13-5-4-6-14(23-2)15(13)24-3;/h4-8H,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKCJXKVZMROHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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